6-chloro-N,N-diethylpyridazin-3-amine
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Overview
Description
6-Chloro-N,N-diethylpyridazin-3-amine is a heterocyclic compound that has drawn wide attention in scientific research due to its numerous biological and chemical properties. It is a pyridazine derivative, which is a six-membered heterocyclic ring containing two nitrogen atoms and four carbon atoms. The compound has a CAS Number of 55825-40-6 and a molecular weight of 185.66 .
Molecular Structure Analysis
The molecular formula of 6-chloro-N,N-diethylpyridazin-3-amine is C8H12ClN3 . The InChI Code is 1S/C8H12ClN3/c1-3-12(4-2)8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.66 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Synthetic Applications in Organic Chemistry
Research has demonstrated the utility of chloro-containing triazines and related compounds in various synthetic applications within organic chemistry. For instance, chloro-substituted triazines have been used in the N-formylation of amines and α-amino esters, showcasing their utility in the formation of amides and dipeptides, offering high yields and enantioselectivity in certain cases. The incorporation of these reagents into reaction sequences allows for the selective formation of structurally diverse compounds (Luca et al., 2004), (Kaminski et al., 2001).
Development of Inhibitors and Anticancer Agents
Derivatives of chloro-containing pyridazines have been explored for their potential in medicinal chemistry, particularly as inhibitors and anticancer agents. Studies have demonstrated the synthesis and biological evaluation of these compounds, revealing their potential in inhibiting certain biological pathways and showing antiproliferative activities against various cancer cell lines. This suggests their potential application in the development of new therapeutic agents (Won & Park, 2010).
Investigation in Environmental Chemistry
Chloro-substituted triazines are also significant in environmental chemistry, particularly in the study of pesticides like atrazine. Research has focused on understanding the transformation pathways and hydrolysis trends of these compounds in the environment, utilizing computational chemistry to predict their fate and transport in soils and water. These studies are crucial for understanding the environmental impact and toxicity of these substances (Sawunyama & Bailey, 2002).
Safety And Hazards
properties
IUPAC Name |
6-chloro-N,N-diethylpyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-5-7(9)10-11-8/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUVHLIUOIFYEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-diethylpyridazin-3-amine |
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